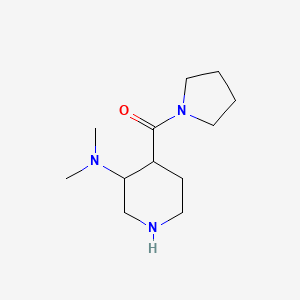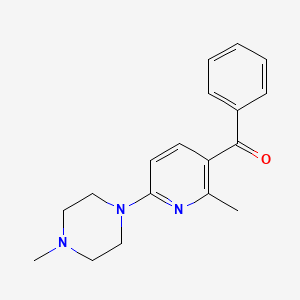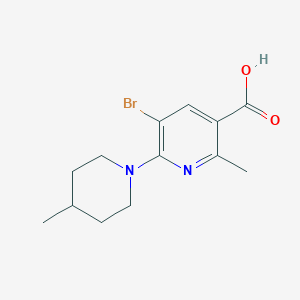
N4-Cyclopentyltetrahydro-2H-pyran-3,4-diaminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4-Cyclopentyltetrahydro-2H-pyran-3,4-diaminedihydrochloride is a chemical compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N4-Cyclopentyltetrahydro-2H-pyran-3,4-diaminedihydrochloride involves several steps. One common method includes the use of molecular iodine as a catalyst under solvent-free conditions at ambient temperature . This method is practical and mild, offering a facile alternative to traditional reaction protocols. Another approach involves the use of titanocene-catalyzed reductive domino reactions, which provide gem-difluorobishomoallylic alcohols starting from trifluoromethyl-substituted alkenes and epoxides .
Industrial Production Methods: Industrial production methods for this compound often involve the use of advanced catalytic systems and green chemistry principles. For example, the use of reusable catalysts in multicomponent reactions under green conditions has been reported . These methods are not only efficient but also environmentally friendly, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: N4-Cyclopentyltetrahydro-2H-pyran-3,4-diaminedihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents used in these reactions include molecular iodine, titanocene, and hydride sources such as sodium hydride (NaH) or sodium borohydride (NaBH4) . The conditions for these reactions are typically mild, often carried out at ambient temperature and pressure.
Major Products: The major products formed from these reactions include β-hydroxydihydropyrans and gem-difluorobishomoallylic alcohols . These products are valuable intermediates in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
N4-Cyclopentyltetrahydro-2H-pyran-3,4-diaminedihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology, it has potential applications in the development of new drugs and therapeutic agents. In medicine, it is being investigated for its potential use in treating various diseases. Additionally, the compound has industrial applications, particularly in the production of fine chemicals and pharmaceutical intermediates .
Mecanismo De Acción
The mechanism of action of N4-Cyclopentyltetrahydro-2H-pyran-3,4-diaminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may have potential as a therapeutic agent.
Comparación Con Compuestos Similares
N4-Cyclopentyltetrahydro-2H-pyran-3,4-diaminedihydrochloride can be compared with other similar compounds, such as 3,4-dihydro-2H-pyrans and their derivatives . These compounds share similar structural features but differ in their chemical reactivity and biological activity. The unique combination of a cyclopentyl group and a tetrahydropyran ring in this compound sets it apart from other compounds in this class, offering distinct advantages in terms of stability and reactivity .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Ongoing research continues to uncover new applications and mechanisms of action for this promising compound.
Propiedades
Fórmula molecular |
C10H22Cl2N2O |
|---|---|
Peso molecular |
257.20 g/mol |
Nombre IUPAC |
4-N-cyclopentyloxane-3,4-diamine;dihydrochloride |
InChI |
InChI=1S/C10H20N2O.2ClH/c11-9-7-13-6-5-10(9)12-8-3-1-2-4-8;;/h8-10,12H,1-7,11H2;2*1H |
Clave InChI |
GORLCTQGZKATBI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)NC2CCOCC2N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


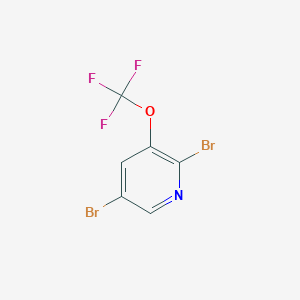
![2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11793128.png)
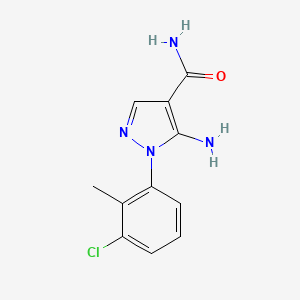
![1-(3-Chloro-2-methylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11793141.png)
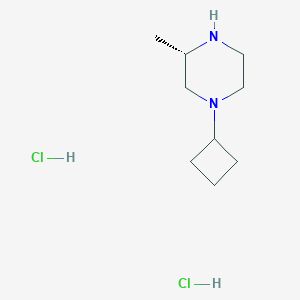
![Methyl 5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)furan-2-carboxylate](/img/structure/B11793150.png)

![1-Bromo-8-chloro-3-(tetrahydro-2H-pyran-4-YL)imidazo[1,5-A]pyrazine](/img/structure/B11793158.png)
